molecular formula C8H10BrClFN B1447032 [(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 1645529-42-5

[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1447032
CAS No.: 1645529-42-5
M. Wt: 254.53 g/mol
InChI Key: WBPMZEWXZKIUMX-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)methylamine hydrochloride is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methylamine hydrochloride can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Substitution: Products with different substituents replacing the bromine or fluorine atoms.

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary amines or alcohols.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity to certain biological targets through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-fluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMZEWXZKIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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